molecular formula C16H17BrN2O2S B2677280 1-(4-((3-Bromopyridin-2-yl)oxy)piperidin-1-yl)-2-(thiophen-2-yl)ethanone CAS No. 1448132-04-4

1-(4-((3-Bromopyridin-2-yl)oxy)piperidin-1-yl)-2-(thiophen-2-yl)ethanone

Cat. No. B2677280
CAS RN: 1448132-04-4
M. Wt: 381.29
InChI Key: NOKVDSJZAOABKP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-((3-Bromopyridin-2-yl)oxy)piperidin-1-yl)-2-(thiophen-2-yl)ethanone, commonly known as BPTES, is a small molecule inhibitor that specifically targets the glutaminase enzyme. This molecule has gained a lot of attention in the scientific community due to its potential applications in cancer research.

Mechanism of Action

Glutaminase is an enzyme that catalyzes the conversion of glutamine to glutamate. This reaction is crucial for the survival and proliferation of cancer cells. BPTES specifically binds to the active site of glutaminase, inhibiting its activity and preventing the conversion of glutamine to glutamate. This leads to a decrease in the levels of glutamate, which is essential for the survival of cancer cells.
Biochemical and Physiological Effects:
BPTES has been shown to induce cell death in cancer cells. This is due to the inhibition of glutaminase, which leads to a decrease in the levels of glutamate. Glutamate is essential for the survival and proliferation of cancer cells, and its depletion leads to cell death. BPTES has also been shown to induce autophagy in cancer cells, which is a process that leads to the degradation of cellular components.

Advantages and Limitations for Lab Experiments

One of the main advantages of BPTES is its specificity for the glutaminase enzyme. This makes it a useful tool for studying the role of glutaminase in cancer cells. However, BPTES has some limitations, including its low solubility in water and its instability in biological fluids. These limitations make it challenging to administer BPTES in vivo.

Future Directions

There are several future directions for the study of BPTES. One potential direction is the development of more stable and soluble analogs of BPTES that can be administered in vivo. Another direction is the study of the combination of BPTES with other cancer therapies, such as chemotherapy and radiation therapy. Additionally, the role of glutaminase in other diseases, such as neurodegenerative diseases, could be studied using BPTES as a tool.

Synthesis Methods

The synthesis of BPTES involves several steps starting from commercially available starting materials. The synthesis route involves the use of various reagents and solvents, including pyridine, bromine, and piperidine. The final product is obtained after several purification steps, including column chromatography.

Scientific Research Applications

BPTES has been extensively studied for its potential applications in cancer research. The molecule specifically targets the glutaminase enzyme, which is overexpressed in many cancer cells. By inhibiting this enzyme, BPTES has been shown to induce cell death in cancer cells, making it a promising candidate for cancer therapy.

properties

IUPAC Name

1-[4-(3-bromopyridin-2-yl)oxypiperidin-1-yl]-2-thiophen-2-ylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17BrN2O2S/c17-14-4-1-7-18-16(14)21-12-5-8-19(9-6-12)15(20)11-13-3-2-10-22-13/h1-4,7,10,12H,5-6,8-9,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOKVDSJZAOABKP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1OC2=C(C=CC=N2)Br)C(=O)CC3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17BrN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-((3-Bromopyridin-2-yl)oxy)piperidin-1-yl)-2-(thiophen-2-yl)ethanone

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